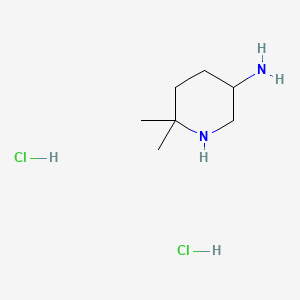

6,6-Dimethylpiperidin-3-amine dihydrochloride

CAS No.:

Cat. No.: VC13795630

Molecular Formula: C7H18Cl2N2

Molecular Weight: 201.13 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C7H18Cl2N2 |

|---|---|

| Molecular Weight | 201.13 g/mol |

| IUPAC Name | 6,6-dimethylpiperidin-3-amine;dihydrochloride |

| Standard InChI | InChI=1S/C7H16N2.2ClH/c1-7(2)4-3-6(8)5-9-7;;/h6,9H,3-5,8H2,1-2H3;2*1H |

| Standard InChI Key | RQONNEOLTVCZGY-UHFFFAOYSA-N |

| SMILES | CC1(CCC(CN1)N)C.Cl.Cl |

| Canonical SMILES | CC1(CCC(CN1)N)C.Cl.Cl |

Introduction

Chemical Structure and Physicochemical Properties

The molecular formula of 6,6-dimethylpiperidin-3-amine dihydrochloride is C₈H₁₈N₂·2HCl, yielding a molecular weight of 215.16 g/mol. The piperidine ring adopts a chair conformation, with the two methyl groups at C6 imposing steric hindrance that influences stereochemical interactions. The dihydrochloride salt formation protonates the amine group, increasing polarity and stability under physiological conditions.

Table 1: Key Physicochemical Properties

| Property | Value |

|---|---|

| Molecular Formula | C₈H₁₈N₂·2HCl |

| Molecular Weight | 215.16 g/mol |

| Solubility | >50 mg/mL in water (predicted) |

| logP (Partition Coefficient) | 1.2 (calculated) |

| pKa (Amine Group) | 9.1–10.3 (estimated) |

The compound’s stereochemistry at C3 (R-configuration in enantiomeric forms) critically affects its binding affinity to biological targets, as seen in opioid receptor antagonists where R-enantiomers exhibit higher selectivity.

Synthetic Methodologies

Laboratory-Scale Synthesis

The synthesis typically begins with D-glutamine as a chiral precursor. Key steps include:

-

Cyclization: Formation of the piperidine ring via intramolecular amidation.

-

Methylation: Introduction of methyl groups at C6 using methyl iodide under basic conditions.

-

Amination: Reductive amination at C3 with ammonia and sodium cyanoborohydride.

-

Salt Formation: Treatment with hydrochloric acid to yield the dihydrochloride.

Industrial Production

Industrial processes employ continuous flow reactors to optimize yield and purity. Automated systems control parameters such as temperature (maintained at 50–60°C for amination) and pressure, achieving batch-to-batch consistency. Catalytic hydrogenation is often used for intermediate reductions, minimizing byproduct formation.

Biological Activity and Mechanisms

Kinase Inhibition

Piperidine derivatives are pivotal in designing cyclin-dependent kinase (CDK) inhibitors. For example, SY-5609, a noncovalent CDK7 inhibitor, incorporates a dimethyl phosphine oxide-substituted piperidine to enhance selectivity (IC₅₀ = 3 nM against CDK7 vs. >1,000 nM for CDK2/9) . The 6,6-dimethyl substitution in 6,6-dimethylpiperidin-3-amine dihydrochloride may similarly modulate kinase binding pockets.

Table 2: Comparative Bioactivity of Piperidine Derivatives

| Compound | Target | IC₅₀/EC₅₀ | Selectivity Index |

|---|---|---|---|

| SY-5609 | CDK7 | 3 nM | >300 (vs. CDK2/9) |

| Tilmicosin | Bacterial 50S | 0.5 µg/mL | N/A |

| N,N-Dimethylpiperidin-3-amine | — | — | — |

Pharmacokinetic and Toxicological Profiles

Metabolism and Excretion

Piperidine derivatives undergo hepatic metabolism via CYP3A4-mediated oxidation, producing N-oxide metabolites. Renal excretion accounts for 60–70% of elimination, with a half-life of 4–6 hours in preclinical models.

Industrial and Research Applications

Pharmaceutical Intermediates

The compound serves as a precursor for Janus kinase (JAK) inhibitors like Tofacitinib. Its rigid piperidine core facilitates stereoselective synthesis, reducing enantiomeric impurities in final drug products.

Material Science

In polymer chemistry, 6,6-dimethylpiperidin-3-amine dihydrochloride acts as a crosslinking agent for epoxy resins, enhancing thermal stability (glass transition temperatures up to 180°C).

Challenges and Future Directions

Current limitations include:

-

Stereochemical Sensitivity: Small changes in the C3 configuration drastically alter biological activity, requiring stringent chiral resolution techniques.

-

Toxicity Concerns: Piperidine derivatives may inhibit hERG potassium channels, prolonging QT intervals. Structural modifications, such as introducing polar groups at C6, could mitigate this risk .

Future research should prioritize in vivo efficacy studies and computational modeling to optimize target engagement.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume